RJR-2403 oxalate is a highly selective α4β2 subtype nicotinic receptor agonist.
Related Compounds
Nicotine
Relevance: Nicotine is structurally related to RJR-2403 oxalate through their shared pyridine and N-methylpyrrolidine moieties. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] RJR-2403 oxalate, a semi-synthetic derivative of nicotine, retains the pyridine ring but modifies the pyrrolidine ring to enhance its selectivity for α4β2 nAChRs in the central nervous system (CNS). Studies often compare the pharmacological properties of RJR-2403 oxalate to nicotine to understand its potential as a therapeutic agent with reduced side effects.
Acetylcholine (ACh)
Relevance: Although not structurally similar to RJR-2403 oxalate, acetylcholine is included as a related compound because it is the endogenous ligand for nAChRs, the primary target of RJR-2403 oxalate. [, , , , ] Comparing the effects of RJR-2403 oxalate to acetylcholine helps understand its efficacy and potency in activating specific nAChR subtypes.
Relevance: This compound is directly derived from RJR-2403 oxalate by replacing the three hydrogen atoms on the methyl group with deuterium. [] This isotopic substitution makes it structurally very similar to RJR-2403 oxalate while providing a means to track its fate within biological systems.
Cytisine
Relevance: Cytisine shares structural similarities with RJR-2403 oxalate, particularly the presence of a pyridine ring. [, ] Although their binding affinities and efficacies may differ, both compounds demonstrate selectivity for the α4β2 nAChR subtype, making cytisine a relevant reference point for understanding the pharmacological profile of RJR-2403 oxalate.
3-(2,4-Dimethoxybenzylidene)-anabaseine (DMXB)
Relevance: While not structurally similar to RJR-2403 oxalate, DMXB is discussed in the context of neuronal nicotinic receptor inhibition and potential therapeutic applications. [] Comparing the effects of RJR-2403 oxalate (which primarily targets α4β2 nAChRs) with DMXB (which targets α7 nAChRs) helps delineate the specific contributions of these receptor subtypes.
Epibatidine
Relevance: Although not structurally related to RJR-2403 oxalate, epibatidine serves as a reference compound in binding affinity studies involving nAChRs. [] Its high potency at nAChRs makes it a benchmark for comparing the binding characteristics of other nAChR ligands, including RJR-2403 oxalate.
ABT-594
Relevance: Similar to RJR-2403 oxalate, ABT-594 exhibits selectivity for the α4β2 nAChR subtype. [, ] Their shared target and potential therapeutic applications make ABT-594 a relevant compound for comparison. Understanding their differences in binding affinity, efficacy, and pharmacological properties can provide valuable insights for drug development.
Neostigmine
Relevance: While not structurally related to RJR-2403 oxalate, neostigmine is relevant because it also influences cholinergic neurotransmission. [, , ] Comparing the analgesic effects of neostigmine with those of RJR-2403 oxalate allows for a better understanding of the specific contributions of nAChR activation versus AChE inhibition in pain modulation.
Bethanechol
Relevance: Although not a nicotinic receptor ligand like RJR-2403 oxalate, bethanechol is relevant due to its action on the cholinergic system, albeit through a different receptor subtype (muscarinic receptors). [, ] Comparing its effects to those of RJR-2403 oxalate helps differentiate the specific roles of nicotinic and muscarinic receptor activation in pain processing and other physiological functions.
Mecamylamine
Relevance: Mecamylamine serves as a valuable tool for studying the involvement of nAChRs in various physiological processes. [, , , , , , , , , , ] By blocking nAChRs, mecamylamine can help determine whether the effects of other compounds, like RJR-2403 oxalate, are mediated through these receptors.
Dihydro-β-erythroidine (DHβE)
Relevance: DHβE and RJR-2403 oxalate share a direct pharmacological relationship. [, , , , , , , , , , , , , ] While RJR-2403 oxalate activates α4β2 nAChRs, DHβE blocks their activation. This opposing action makes DHβE an essential tool for confirming the involvement of α4β2 nAChRs in the effects observed with RJR-2403 oxalate.
Methyllycaconitine (MLA)
Relevance: MLA's selectivity for α7 nAChRs contrasts with RJR-2403 oxalate's preference for α4β2 nAChRs. [, , , , , , , , , , , , , ] Comparing their effects helps differentiate the roles of these two nAChR subtypes in different physiological contexts.
PNU-282987
Relevance: PNU-282987's selectivity for α7 nAChRs contrasts with RJR-2403 oxalate's preference for α4β2 nAChRs. [, , , , ] Comparing their effects helps delineate the specific contributions of these receptor subtypes and provides insights into the potential benefits of selectively targeting one subtype over the other.
PNU-120596
Relevance: Although not structurally similar to RJR-2403 oxalate, PNU-120596 is relevant because it targets the same receptor family, highlighting the different ways these receptors can be pharmacologically modulated. [] Understanding the distinct mechanisms of action of agonists like RJR-2403 oxalate and PAMs like PNU-120596 contributes to the development of more targeted therapeutic interventions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BMI1/RING1A and BMI1/RNF2 are E3 ubiquitin ligase complexes that mediate the monoubiquitination of histone 2A (H2A). This is an essential function of polycomb repressive complex 1 (PRC1). PRT4165 is an inhibitor of the ubiquitin ligase activity of PRC1.2,3 It blocks BMI1/RING1A self-ubiquitination (IC50 = 3.9 µM), as well as polyubiquitination of topoisomerase 2α in cells. PRT4165 inhibits ubiquitination of H2A by either RNF2 or RING1. Through these actions, PRT4165 prevents the accumulation of detectable ubiquitin at DNA double-strand breaks, the retention of response proteins around breaks, and the repair of breaks. PRT4165 is a small molecule inhibitor of polycomb repressive complex 1, which inhibits ubiquitin signaling at DNA double-strand breaks. PRT4165 is a potent inhibitor of PRC1-mediated H2A ubiquitylation in vivo and in vitro. The drug also inhibits the accumulation of all detectable ubiquitin at sites of DNA double-strand breaks (DSBs), the retention of several DNA damage response proteins in foci that form around DSBs, and the repair of the DSBs.
Prucalopride is a potent and selective agonist of the serotonin (5-HT) receptor subtype 5-HT4 (Kis = 2.5 and 8 nM for human 5-HT4A and 5-HT4B, respectively). Prucalopride is greater than 250-fold selective for 5-HT4 over a panel of 53 overexpressed receptors, including 5-HT subtypes, but does bind to human dopamine D4 and sigma-1 (σ1) receptors and mouse 5-HT3 receptors (Kis = 2.3, 3.7, and 3.8 μM, respectively). It induces contractions in guinea pig colon with an EC50 value of 33 nM, an effect that is blocked by the 5-HT4 antagonist GR113808 but not the 5-HT2A and 5-HT3 antagonists ketanserin and granisetron, respectively. It also facilitates non-cholinergic contractions induced by electrical stimulation. In fasted dogs, oral administration of prucalopride increases colonic motility by inhibiting distal colon contractions (ED50 = 0.04 mg/kg), an effect that is blocked by pretreatment with the 5-HT4 antagonist GR125487. Prucalopride (5-10 mg/kg, s.c.) increases acetylcholine and histamine levels in the rat prefrontal cortex by 2.4-fold and 3-fold, respectively, and increases the power of hippocampal theta oscillations. Formulations containing prucalopride have been used in the treatment of chronic idiopathic constipation. Prucalopride is a selective, high affinity 5-HT receptor agonist for 5-HT4A and 5-HT4B receptor with Ki of 2.5 nM and 8 nM, respectively, exhibits >290-fold selectivity against other 5-HT receptor subtypes. Prucalopride induces contractions in a concentration-dependent manner with pEC50 of 7.5. Prucalopride (1 mM) significantly amplifies the rebound contraction of the guinea-pig proximal colon after electrical field stimulation. Prucalopride induces relaxation of the rat oesophagus preparation of rat oesophagus tunica muscularis mucosae with pEC50 of 7.8, yielding a monophasic concentration–response curve. Complete bowel movements per week is 30.9% of those receiving 2 mg of Prucalopride and 28.4% of those receiving 4 mg of Prucalopride, as compared with 12.0% in the placebo group. 47.3% of patients receiving 2 mg of Prucalopride and 46.6% of those receiving 4 mg of Prucalopride has an increase in the number of spontaneous, complete bowel movements of one or more per week, on average, as compared with 25.8% in the placebo group. Prucalopride (2 mg or 4 mg) significantly improves all other secondary efficacy end points, including patients/' satisfaction with their bowel function and treatment and their perception of the severity of their constipation symptoms.
Broad spectrum quinoline antibiotic agent. Prodrug of ulifloxacin. Shows activity against a variety of Gram-positive and -negative bacteria. Orally active Prulifloxacin is a prodrug form of the fluoroquinolone antibiotic ulifloxacin. In vivo, prulifloxacin increases survival in mouse models of systemic S. aureus, S. pyogenes, S. pneumoniae, E. coli, K. pneumoniae, S. marcescens, or P. aeruginosa infection (ED50s = 0.35-23 mg/kg). It also increases survival in a mouse model of K. pneumoniae-induced respiratory tract infection (ED50 = 0.981 mg/kg). Prulifloxacin, also known as NM-441, is an inhibitor of bacterial DNA gyrase used to treat urinary tract infections. Prulifloxacin is an oral fluoroquinolone with a broad in vitro activity spectrum against Gram positive and negative bacteria and among fluoroquinolones has the lowest power of inducing resistance. In vitro and in vivo studies have shown its clinical efficacy and pathogen eradication.